molecular formula C20H34ClN3O3S B1678643 盐酸喹那戈利 CAS No. 94424-50-7

盐酸喹那戈利

货号 B1678643
CAS 编号: 94424-50-7
分子量: 432 g/mol
InChI 键: DVLKVIJLALMCBQ-MSSRUXLCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinagolide hydrochloride, also known as Norprolac, is a non-ergot-derived selective dopamine D2 receptor agonist . It is used for the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin . Hyperprolactinemia is associated with gonadal dysfunction, including infertility and reduced libido, as well as long-term complications such as osteoporosis .


Synthesis Analysis

The synthesis of Quinagolide hydrochloride involves the ring closing metathesis (RCM) approach from meta-hydroxybenzaldehyde as the starting material . The key features of this synthesis are pyrolytic elimination, late-stage expedient synthesis of functionalized trans-fused tetrahydropyridine-3-carboxylates from olefin 6, via conjugate addition−elimination upon acetate 11, followed by RCM and phenyliodine bis(trifluoroacetate) (PIFA)-mediated Hofmann rearrangement of piperidine-3-carboxamide .


Molecular Structure Analysis

The molecular formula of Quinagolide hydrochloride is C20H34ClN3O3S . Its InChIKey is DVLKVIJLALMCBQ-PIULNQQYSA-N .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of Quinagolide hydrochloride is the ring closing metathesis (RCM) approach .


Physical And Chemical Properties Analysis

The molecular weight of Quinagolide hydrochloride is 395.56 g/mol . It is typically present in the hydrochloride salt form .

科学研究应用

Treatment of Hyperprolactinemia

  • Field : Endocrinology .
  • Application : Quinagolide is a non-ergot-derived selective dopamine D2 receptor agonist used for the treatment of elevated levels of prolactin or hyperprolactinemia .
  • Method : Quinagolide is typically administered orally in tablet form . The dosage is gradually increased to 75 micrograms .
  • Results : Studies have shown that Quinagolide is not less effective than cabergoline and bromocriptine in treating hyperprolactinemia, and the side effects were not significant .

Treatment of Endometriosis

  • Field : Gynecology .
  • Application : Quinagolide has been used in the treatment of endometriosis .
  • Method : In experimental models of endometriosis, Quinagolide downregulates proangiogenic and upregulates antiangiogenic pathways in inflammatory, endothelial and endometrial cells, blocking cellular proliferation and reducing lesion size .
  • Results : Quinagolide shows similar effects on lesions, and reduces pain and endometrioma size . Moreover, a 20-fold downregulation of Serpin-1, the gene that encodes for plasminogen activator inhibitor 1 (PAI-1), has been observed after Quinagolide treatment .

Treatment of Prolactinoma

  • Field : Neuroendocrinology .
  • Application : Quinagolide is used in the treatment of prolactinoma, a prolactin-secreting pituitary microadenoma or macroadenoma .
  • Method : Quinagolide is administered orally in tablet form .
  • Results : Prolactin levels often fall to normal within a few weeks of starting the treatment . In women, once prolactin has fallen to normal, menstrual cycles usually resume; interest in sex is regained and fertility is restored in most cases .

Treatment of Parkinson’s Disease

  • Field : Neurology .
  • Application : Quinagolide has been investigated for the treatment of Parkinson’s disease .
  • Method : Quinagolide is administered orally in tablet form . The dosage and treatment duration depend on the patient’s condition and response to the medication .
  • Results : While the results have been promising, more research is needed to establish the effectiveness of Quinagolide in the treatment of Parkinson’s disease .

Treatment of Breast Pain

  • Field : Gynecology .
  • Application : Quinagolide has been found to be effective in the treatment of breast pain .
  • Method : Quinagolide is administered orally in tablet form . The dosage and treatment duration depend on the patient’s condition and response to the medication .
  • Results : Patients have reported a significant reduction in breast pain after treatment with Quinagolide .

Treatment of Infertility

  • Field : Reproductive Medicine .
  • Application : Quinagolide is used to treat infertility associated with hyperprolactinemia .
  • Method : Quinagolide is administered orally in tablet form . The dosage and treatment duration depend on the patient’s condition and response to the medication .
  • Results : Treatment with Quinagolide has been shown to restore fertility in most cases of hyperprolactinemia-associated infertility .

安全和危害

Quinagolide hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and protective equipment including chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

未来方向

Quinagolide hydrochloride is currently available in several countries including Canada, but not approved for treatment in the United States . It has been found to reduce invasive and angiogenic properties of endometrial mesenchymal stromal cells, which may increase the rationale for its use in endometriosis treatment .

属性

IUPAC Name

(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLKVIJLALMCBQ-MSSRUXLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241478
Record name Quinagolide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinagolide hydrochloride

CAS RN

94424-50-7
Record name Quinagolide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinagolide hydrochloride
Reactant of Route 2
Quinagolide hydrochloride
Reactant of Route 3
Quinagolide hydrochloride
Reactant of Route 4
Quinagolide hydrochloride
Reactant of Route 5
Quinagolide hydrochloride
Reactant of Route 6
Quinagolide hydrochloride

Citations

For This Compound
65
Citations
AA Mostafa, LI Bebawy, HH Refaat - Journal of pharmaceutical and …, 2002 - Elsevier
Two spectrophotometric procedures are described for the determination of clobetasol propionate(I), halobetasol propionate(II) (corticosteroids) and quinagolide hydrochloride(III) (…
Number of citations: 49 www.sciencedirect.com
SP Chavan, SA Kawale, MM Pisal… - The Journal of …, 2021 - ACS Publications
… Quinagolide hydrochloride (Norprolac) is available in the market in its racemic form, and there is a need to replace it by its eutomer for optimum treatment and the right therapeutic …
Number of citations: 7 pubs.acs.org
SP Chavan, SA Kawale, A Tripathi, AL Kadam… - …, 2022 - Wiley Online Library
A formal synthesis of (±)‐quinagolide using β‐alanine as a starting material has been achieved. Late stage intramolecular classical Pummerer reaction has been used as a key …
SP Chavan, AL Kadam, RG Gonnade - Organic letters, 2019 - ACS Publications
The enantioselective formal total synthesis of (−)-quinagolide has been accomplished in a linear sequence of 8 purification steps from pyridine. The key steps are (a) organocatalyzed …
Number of citations: 14 pubs.acs.org
KS Roy, BS Prakash - Journal of animal physiology and animal …, 2009 - Wiley Online Library
… of ovulation through administration of GnRH-PGF 2α -GnRH in a systemic manner on 0, seventh and ninth day respectively) and Ovsynch plus Norprolac (Quinagolide hydrochloride – …
Number of citations: 36 onlinelibrary.wiley.com
N Patil - 2021 - dspace.ncl.res.in
… Quinagolide hydrochloride is marketed under the trade name Norprolac® by Ferring … Quinagolide hydrochloride is marketed under the trade name Norprolac® by Ferring …
Number of citations: 0 dspace.ncl.res.in
MB Khamoshina, MG Lebedeva… - …, 2010 - journals.eco-vector.com
… The present article considers the tactics of treatment of different variants of the disease with the use of dopamine agonists - bromocriptin, quinagolide hydrochloride and cabergoline. …
Number of citations: 17 journals.eco-vector.com
SP Chavan, AL Kadam, PB Lasonkar… - Organic letters, 2018 - ACS Publications
The total synthesis of (±)-quinagolide, which is a D 2 receptor agonist, was accomplished via a ceric ammonium nitrate (CAN)-mediated regioselective azidoalkoxylation of enol ether …
Number of citations: 15 pubs.acs.org
B Bülow, L Hagmar, J Eskilsson… - The Journal of Clinical …, 2000 - academic.oup.com
… Five patients with hyperprolactinemia were treated with dopamine agonists (bromocriptine or quinagolide hydrochloride). In eight patients GH secretion had been evaluated with a …
Number of citations: 188 academic.oup.com
A Bana, MA Sathe, SJ Rajput - Int J Pharm Sci Res, 2019 - researchgate.net
… of single drug as well as with other combination are reported like, a spectrophotometric determination of clobetasol propionate, Halobetasol propionate, quinagolide hydrochloride, …
Number of citations: 3 www.researchgate.net

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。